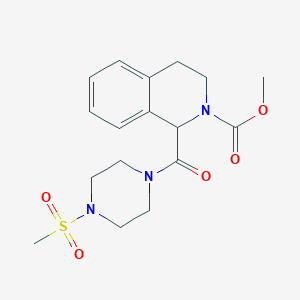

methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

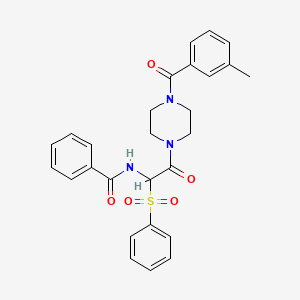

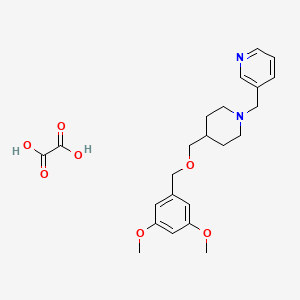

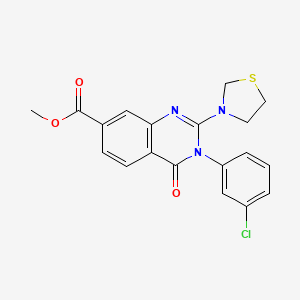

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a methylsulfonyl group, a carbonyl group, and an isoquinoline structure, which is a benzopyridine, a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions like alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and its reactivity with other substances. These properties can be determined through various laboratory tests .Scientific Research Applications

Antibacterial Properties

This compound exhibits notable antibacterial properties. It acts as a broad antibacterial agent, effective in experimental infections, suggesting potential use in systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon et al., 1981).

Role in Hydrogen Bonding

Research shows its involvement in hydrogen bonding patterns. This is particularly evident in proton-transfer compounds, providing insights into the structural and chemical behavior of such compounds (Smith, Wermuth, & Sagatys, 2011).

Synthesis of Piperazine Substituted Quinolones

This compound plays a crucial role in the synthesis of piperazine substituted quinolones. Such compounds have diverse applications, especially in medicinal chemistry (Fathalla & Pazdera, 2017).

Photophysical Properties

The compound is integral in studying the photophysical properties of related compounds. Understanding these properties is crucial for applications in photochemistry and materials science (Cuquerella, Miranda, & Bosca, 2006).

Application in Synthesis of N-Heterocycles

This compound is utilized in the synthesis of 6- and 7-membered N-heterocycles, showcasing its importance in the field of organic synthesis and pharmaceuticals (Matlock et al., 2015).

Photochemistry Studies

Its derivative, ciprofloxacin, undergoes photochemical reactions in aqueous solutions. This research is pivotal in understanding the behavior of drugs under light exposure, impacting pharmaceutical stability (Mella, Fasani, & Albini, 2001).

Luminescent Properties and Electron Transfer

Studies have been conducted on the luminescent properties and photo-induced electron transfer of related compounds. Such research is vital for developing new materials for electronic and photonic applications (Gan et al., 2003).

Biomedical Applications

This compound has been used to modify carbon dots for intracellular pH sensing and bioimaging, demonstrating its potential in nanotechnology and biomedical imaging (Espina-Casado et al., 2021).

Mechanism of Action

Target of Action

It is known that many piperazine derivatives interact with histamine h1 receptors , which play a crucial role in allergic reactions .

Mode of Action

They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

The compound likely affects the histamine-mediated inflammatory pathway. By acting as an H1 receptor antagonist, it can potentially inhibit the release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This can lead to a reduction in the cardinal signs of inflammation including pain, heat, redness, and swelling .

Pharmacokinetics

Piperazine is known to be freely soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The compound’s action results in a decrease in the number of writhings induced by acetic acid, reduction in paw licking time in the second phase of the formalin test, and reduction in oedema formation . It also reduces cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 1-(4-methylsulfonylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-25-17(22)20-8-7-13-5-3-4-6-14(13)15(20)16(21)18-9-11-19(12-10-18)26(2,23)24/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQZPQHRVHDSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)

![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)